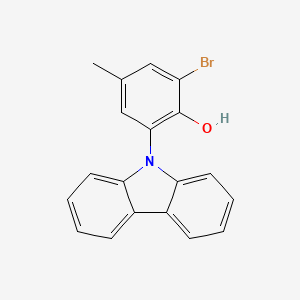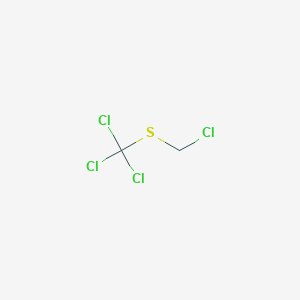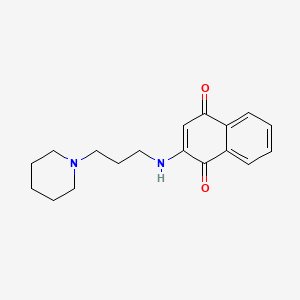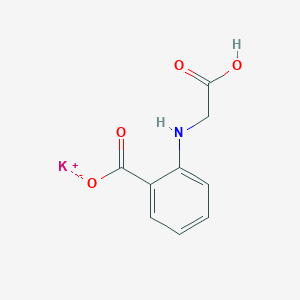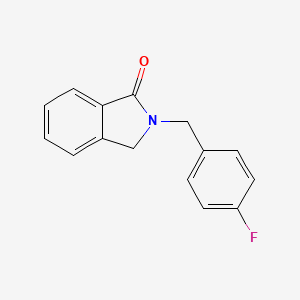
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones It features a 4-fluorobenzyl group attached to the nitrogen atom of the isoindolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, halogen, or alkyl-substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but lacking the isoindolinone ring.
4-Fluorobenzyl chloride: Another related compound used as an intermediate in organic synthesis.
2,3-Dihydro-1H-isoindol-1-one: The parent compound without the fluorobenzyl substitution.
Uniqueness
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of both the isoindolinone ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold in drug design and materials science.
Propriétés
Numéro CAS |
877149-95-6 |
|---|---|
Formule moléculaire |
C15H12FNO |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12FNO/c16-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)15(17)18/h1-8H,9-10H2 |
Clé InChI |
PGOUVIRIJPYDGY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


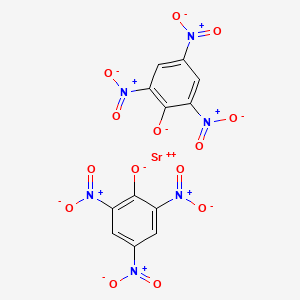
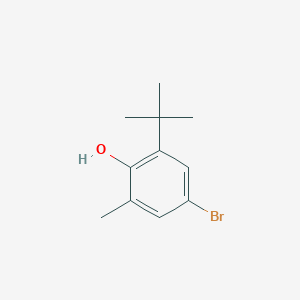
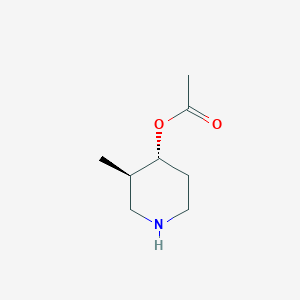
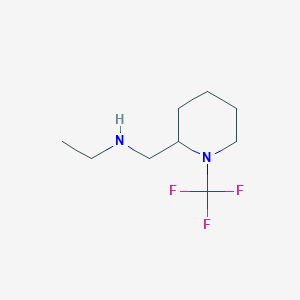
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
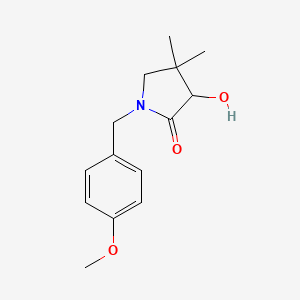
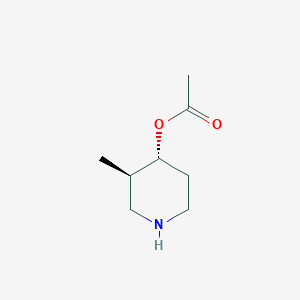
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
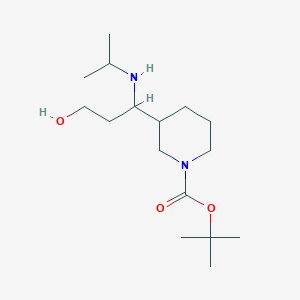
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
